molecular formula C24H26N2O4S B2860522 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl cyclohexanecarboxylate CAS No. 851093-13-5

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl cyclohexanecarboxylate

Cat. No. B2860522
CAS RN: 851093-13-5
M. Wt: 438.54
InChI Key: DAIDTYPPKPWYGR-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a key structural motif in several drugs currently on the market . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including reactions with benzaldehydes catalyzed by sodium acetate at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on the specific compound and its substituents. For example, some pyrazole derivatives are solids at room temperature .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound. Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Safety and Hazards

The safety and hazards associated with pyrazoles can vary depending on the specific compound. Some pyrazole derivatives have been shown to be cytotoxic .

Future Directions

Pyrazoles continue to attract attention due to their diverse biological activities and their use in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in various fields.

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-13-15-21(16-14-17)31(28,29)22-18(2)25-26(20-11-7-4-8-12-20)23(22)30-24(27)19-9-5-3-6-10-19/h4,7-8,11-16,19H,3,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIDTYPPKPWYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl cyclohexanecarboxylate

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